3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
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Description
3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that was first synthesized by Honda and colleagues in 2004. The compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In
Scientific Research Applications
Antimalarial Activity
Malaria remains a significant global health challenge, and the search for effective antimalarial agents is ongoing. Researchers have explored the potential of 3-cinnamamido-N-substituted benzamides as antimalarial candidates . The compound exhibited moderate antimalarial activity against the multidrug-sensitive Plasmodium falciparum 3D7 strain. Subsequent structure-activity studies identified derivatives (such as compounds 11, 23, 30, and 31) with potent and selective activity against P. falciparum 3D7, showing IC50 values around 0.1 μM. Further optimization may lead to promising antimalarial agents.
Isoflavone Derivatives
The compound’s structure includes an isoflavone moiety, specifically 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one . Isoflavones have diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Investigating this compound’s isoflavone-related effects could yield valuable insights.
Crystallography Studies
Researchers have elucidated the crystal structure of related compounds. For instance, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide) was characterized using single crystal X-ray crystallography . Such studies provide essential information about molecular arrangements, bonding, and intermolecular interactions.
Structure-Activity Relationships
Understanding how different substituents affect the compound’s activity is essential. By systematically varying substituents on the benzamide and benzofuran rings, researchers can establish structure-activity relationships. This knowledge guides further optimization and informs drug development.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5/c29-23(13-10-17-6-2-1-3-7-17)28-24-19-8-4-5-9-20(19)33-25(24)26(30)27-18-11-12-21-22(16-18)32-15-14-31-21/h1-13,16H,14-15H2,(H,27,30)(H,28,29)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFSXMYDXWBFMG-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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